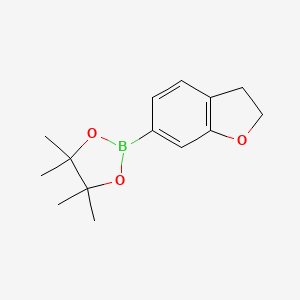

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester belongs to the 1,3,2-dioxaborolane class, characterized by a boron atom integrated into a five-membered cyclic ester. The compound features a 2,3-dihydrobenzofuran-6-yl substituent, which introduces partial saturation in the fused benzene-furan ring system. It is commercially available at 95% purity (源叶 brand) and is utilized in pharmaceutical and materials research due to its reactivity in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLNCSSMFWOCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCO3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587817 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-12-8 | |

| Record name | 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

-

Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized via a palladium-catalyzed annulation reaction. For instance, a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid can be used to promote the annulation between aryl iodides and epoxides .

-

Introduction of the Dioxaborolane Ring: : The dioxaborolane ring is introduced through a reaction with bis(pinacolato)diboron under suitable conditions. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Benzofuranones

Reduction: Dihydrobenzofuran derivatives

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 32 | A2780 (Ovarian Cancer) | 12 |

| Compound 33 | A2780 (Ovarian Cancer) | 11 |

| Compound 35 | Multiple Lines (GI₅₀) | 2.20 - 5.86 |

These findings suggest that modifications of the benzofuran core can lead to significant anticancer activity through mechanisms such as inhibition of cell growth and induction of apoptosis .

Antimicrobial Properties

Benzofuran derivatives have also been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound 40b | Staphylococcus aureus | 23 |

| Compound 41a | E. coli | 24 |

These results underscore the potential of benzofuran-based compounds in developing new antimicrobial agents .

Organic Electronics

The unique properties of dioxaborolane compounds make them suitable for applications in organic electronics. Their ability to form stable complexes with various substrates allows for enhanced charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

In polymer science, dioxaborolanes are utilized as cross-linking agents or as intermediates in the synthesis of functional polymers. Their reactivity can be harnessed to create materials with specific mechanical and thermal properties.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of benzofuran derivatives derived from the lead compound demonstrated significant anticancer activity across multiple cell lines. The modifications led to improved potency and selectivity against cancer cells compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The study revealed that specific substituents on the benzofuran ring significantly enhanced antibacterial activity, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application:

In Cross-Coupling Reactions: The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

In Biological Systems: The compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with four analogs, highlighting substituent differences, molecular weights (calculated), and applications:

Reactivity and Electronic Effects

- Target Compound : The dihydrobenzofuran substituent provides moderate electron density to the boron center, balancing conjugation (from the aromatic ring) and steric effects (from partial saturation). This makes it suitable for coupling with aryl halides in drug synthesis .

- Phenylethynyl Analogs : The phenylethynyl group enhances reactivity due to extended conjugation, accelerating transmetallation steps in Suzuki-Miyaura reactions .

- Phenoxyphenyl Analogs: Electron-donating phenoxy groups stabilize the boron center but may reduce electrophilicity, requiring optimized conditions for coupling .

Critical Analysis of Substituent Impact

- Electron-Donating vs. Electron-Withdrawing Groups: Electron-rich substituents (e.g., phenoxy) enhance stability but may slow coupling, while electron-deficient groups (e.g., nitrile) are absent in the analyzed compounds.

- Steric Effects : The dihydrobenzofuran group offers moderate steric hindrance, contrasting with spiro-fluorenyl analogs, which face significant coupling challenges due to bulk .

Biological Activity

2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of 2,3-dihydrobenzofuran derivatives with boronic acids. The synthetic routes aim to optimize yield and purity while ensuring the stability of the dioxaborolane structure. Recent studies have focused on enhancing solubility and metabolic stability by modifying the dihydrobenzofuran core structure .

Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor activity. A study indicated that compounds with a similar structure demonstrated potent inhibition of cancer cell proliferation across various cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 8.78 ± 3.62 |

| Compound B | NCI-H358 (lung cancer) | 6.68 ± 15 |

| Compound C | HCC827 (lung cancer) | 7.63 ± 5.00 |

These findings suggest a promising profile for further development as antitumor agents .

The mechanism by which these compounds exert their antitumor effects is thought to involve the inhibition of specific protein interactions crucial for cancer cell survival and proliferation. For example, studies have shown that similar compounds act as inhibitors of the Bromo and Extra Terminal (BET) family proteins, which are involved in regulating gene expression related to oncogenesis .

Case Studies

- Case Study on BET Inhibition : A study evaluated the selective inhibition of BET proteins by related dihydrobenzofuran compounds. The results indicated a >1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), showcasing the potential for targeted cancer therapies .

- Antiproliferative Activity Evaluation : Another investigation assessed the antiproliferative effects on breast and colon cancer cell lines. The results indicated that modifications in the dioxaborolane structure could enhance activity against specific cancer types while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for preparing 2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate reacts with a halogenated dihydrobenzofuran derivative. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under inert atmosphere .

- Characterization via /-NMR to confirm boronic ester formation (e.g., -NMR signals near 30 ppm for dioxaborolanes) .

- X-ray crystallography for structural validation, as demonstrated for related dioxaborolanes .

Q. How can purity and stability of this boronic ester be ensured during storage and handling?

- Methodology :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove residual catalysts or byproducts .

- Store under inert gas (argon) at -20°C to prevent hydrolysis. Stability tests using TLC or HPLC (C18 columns, acetonitrile/water mobile phase) are recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for cross-coupling reactions involving this compound?

- Methodology :

- Employ density functional theory (DFT) to calculate transition states and reaction barriers for Suzuki-Miyaura coupling. Software like Gaussian or ORCA can predict regioselectivity when paired with solvation models (e.g., PCM) .

- Use molecular dynamics simulations to assess steric effects from the tetramethyl dioxaborolane group, which may influence coupling efficiency .

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions (e.g., low yields with electron-deficient partners)?

- Methodology :

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. For example, slow transmetallation due to steric hindrance may require alternative catalysts like Pd(OAc)₂ with SPhos ligands .

- Compare with structurally similar boronic esters (e.g., 2-(2,6-difluorophenyl)-substituted analogs) to isolate electronic vs. steric effects .

Q. How can spectroscopic techniques differentiate between boronic ester degradation products and byproducts?

- Methodology :

- -NMR can detect hydrolysis (signals shifting to 18–22 ppm for boronic acids).

- High-resolution mass spectrometry (HRMS) identifies unexpected adducts (e.g., oxidation to boroxines) .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale syntheses?

- Methodology :

- Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress in real time .

- Optimize stoichiometry via Design of Experiments (DoE) to account for moisture sensitivity of boronic esters .

Data Analysis & Theoretical Frameworks

Q. How can multivariate analysis improve reproducibility in catalytic cross-coupling studies?

- Methodology :

- Apply principal component analysis (PCA) to datasets linking catalyst structure, solvent polarity, and yield. For example, polar aprotic solvents (DMF) may enhance stability of the boronate intermediate .

- Validate findings against crystallographic data (e.g., bond lengths in Pd-boryl complexes) to refine mechanistic models .

Q. What role do non-covalent interactions (e.g., C–H⋯π) play in stabilizing intermediates during coupling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.